5-Hexene-1,2-diol, 3-ethenyl-, (2S,3S)-

chiral building block asymmetric synthesis stereochemical complexity

(2S,3S)-3-Ethenyl-5-hexene-1,2-diol (CAS 528573-66-2), systematically named (2S,3S)-3-ethenylhex-5-ene-1,2-diol, is an acyclic chiral vicinal diol with molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol. The compound features two defined stereogenic centers at C2 and C3 in the (S,S) absolute configuration, a vicinal (1,2-) diol moiety, and two terminal alkene groups—a vinyl substituent at C3 and an allyl group extending from C5-C6.

Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
CAS No. 528573-66-2
Cat. No. B12579610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hexene-1,2-diol, 3-ethenyl-, (2S,3S)-
CAS528573-66-2
Molecular FormulaC8H14O2
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESC=CCC(C=C)C(CO)O
InChIInChI=1S/C8H14O2/c1-3-5-7(4-2)8(10)6-9/h3-4,7-10H,1-2,5-6H2/t7-,8-/m1/s1
InChIKeyYEDHSSYZWUBMHB-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3S)-3-Ethenyl-5-hexene-1,2-diol (CAS 528573-66-2): Stereochemically Defined Chiral Vicinal Diene-Diol Building Block for Asymmetric Synthesis Procurement


(2S,3S)-3-Ethenyl-5-hexene-1,2-diol (CAS 528573-66-2), systematically named (2S,3S)-3-ethenylhex-5-ene-1,2-diol, is an acyclic chiral vicinal diol with molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol . The compound features two defined stereogenic centers at C2 and C3 in the (S,S) absolute configuration, a vicinal (1,2-) diol moiety, and two terminal alkene groups—a vinyl substituent at C3 and an allyl group extending from C5-C6 . It is registered in authoritative chemical databases including PubChem (CID 11205807) and the EPA DSSTox database (DTXSID20458620), and its ¹H NMR spectrum is archived in the Wiley KnowItAll spectral library . The compound belongs to the broader class of chiral vicinal diols employed as versatile intermediates in asymmetric organic synthesis, where the precise (2S,3S) stereochemistry enables diastereocontrol in downstream transformations .

Why Generic 5-Hexene-1,2-diol or Racemic Mixtures Cannot Substitute for (2S,3S)-3-Ethenyl-5-hexene-1,2-diol (CAS 528573-66-2) in Stereochemically Demanding Applications


Substituting (2S,3S)-3-ethenyl-5-hexene-1,2-diol with generic, achiral, or stereochemically undefined hexene-diol alternatives introduces uncontrolled stereochemical variables that propagate through multi-step synthetic sequences. The compound possesses two contiguous stereogenic centers (C2 and C3) yielding four possible stereoisomers: the (2S,3S) and (2R,3R) enantiomeric pair, plus the (2S,3R) and (2R,3S) diastereomeric pair . Each stereoisomer can exhibit divergent reactivity, diastereoselectivity, and recognition properties in downstream reactions, chiral catalysis, or biological interactions. The simpler analog 5-hexene-1,2-diol (CAS 36842-44-1; C₆H₁₂O₂, MW 116.16) lacks both the C3-ethenyl substituent and defined stereochemistry at C2 and C3, eliminating the capacity for stereochemical transfer . Similarly, the insect repellent ethohexadiol (2-ethyl-1,3-hexanediol, CAS 94-96-2; C₈H₁₈O₂) is commercially supplied as a mixture of diastereomers with a 1,3-diol rather than 1,2-diol regiochemistry, fundamentally altering hydrogen-bonding geometry and metal-chelation behavior . For procurement decisions in stereochemically demanding synthetic routes, the absence of defined (2S,3S) absolute configuration renders generic substitutes unsuitable without costly and yield-reducing chiral resolution steps.

(2S,3S)-3-Ethenyl-5-hexene-1,2-diol (CAS 528573-66-2): Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


Stereochemical Complexity Differential: Two Defined Chiral Centers vs. Zero or One in Simpler Hexene-Diol Analogs

(2S,3S)-3-Ethenyl-5-hexene-1,2-diol possesses two defined atom stereocenters (C2 and C3) with (S,S) absolute configuration, as confirmed by its PubChem record showing Defined Atom Stereocenter Count = 2 and Undefined Atom Stereocenter Count = 0 . In contrast, 5-hexene-1,2-diol (CAS 36842-44-1; C₆H₁₂O₂, MW 116.16) contains zero defined stereocenters in its standard commercial form , and (S)-hex-5-ene-1,2-diol (CAS 127102-61-8) contains only a single stereocenter at C2 . The presence of two contiguous stereocenters generates four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S), each with potentially distinct reactivity profiles. The procurement of the specific (2S,3S) enantiomer eliminates the need for downstream chiral resolution steps that typically incur 30–50% yield losses when separating racemic or diastereomeric mixtures .

chiral building block asymmetric synthesis stereochemical complexity vicinal diol procurement specification

Molecular Complexity and Functional Group Density: C3-Ethenyl Substitution Enables Dual Olefin Reactivity Unavailable in Simpler Analogs

(2S,3S)-3-Ethenyl-5-hexene-1,2-diol carries two chemically distinct terminal alkene moieties—a vinyl group at C3 and an allyl group at C5-C6—in addition to the vicinal diol. This structural architecture, confirmed by the SMILES notation C=CC[C@@H](C=C)[C@@H](CO)O , enables sequential or orthogonal functionalization strategies (e.g., regioselective metathesis at one olefin while protecting the other) that are inaccessible with simpler analogs. The comparator 5-hexene-1,2-diol (C₆H₁₂O₂) contains only a single terminal olefin, limiting synthetic versatility . The larger molecular framework (C₈ vs. C₆ backbone; MW 142.20 vs. 116.16) also provides greater hydrophobic surface area (computed XLogP3-AA = 0.9 for the target compound vs. estimated lower logP for the C₆ analog) which may influence phase-transfer behavior and solubility in organic media during synthesis .

olefin metathesis polymer chemistry diene monomer synthetic intermediate cross-coupling

Regiochemical Differentiation: Vicinal 1,2-Diol vs. 1,3-Diol Substitution Pattern in Commercially Available Hexanediol Alternatives

(2S,3S)-3-Ethenyl-5-hexene-1,2-diol features a vicinal (1,2-) diol arrangement where the two hydroxyl groups reside on adjacent carbons (C1 and C2), enabling characteristic diol reactivity including acetal/ketal formation, boronate ester complexation, and oxidative cleavage . The commonly available commercial alternative ethohexadiol (2-ethyl-1,3-hexanediol, CAS 94-96-2; C₈H₁₈O₂) possesses a 1,3-diol arrangement with the hydroxyl groups separated by a methylene spacer, fundamentally altering chelation geometry and hydrogen-bonding patterns . In metal-catalyzed asymmetric transformations, vicinal diols form 5-membered chelate rings with metal centers, whereas 1,3-diols form 6-membered chelates with significantly different thermodynamic stabilities and geometries . Furthermore, ethohexadiol is supplied as a mixture of diastereomers (density 0.94 g/cm³; BP 243 °C), lacking the stereochemical homogeneity of the (2S,3S)-configured target compound .

metal chelation chiral ligand protecting group chemistry vicinal diol regiochemistry

Spectral Fingerprint Verification: ¹H NMR Reference Data Available in Wiley KnowItAll Library for Identity Confirmation and Diastereomer Discrimination

A validated ¹H NMR spectrum of (2S,3S)-(-)-vinylhex-5-ene-1,2-diol is deposited in the Wiley KnowItAll NMR Spectral Library and accessible through SpectraBase (Compound ID EjI6RvE43tM) . The recorded InChI (InChI=1S/C8H14O2/c1-3-5-7(4-2)8(10)6-9/h3-4,7-10H,1-2,5-6H2/t7-,8+/m1/s1) and InChIKey (YEDHSSYZWUBMHB-SFYZADRCSA-N) enable unambiguous compound identification . This spectral reference provides a direct, instrument-agnostic benchmark for incoming quality control (QC) verification of purchased material—a capability not uniformly available for all stereoisomers in this compound class. The availability of authenticated spectral data reduces the risk of receiving the incorrect diastereomer or enantiomer, which is a documented concern in chiral chemical procurement where stereochemical misassignment can occur . The source reference is traced to the Russian Journal of Organic Chemistry (2002), indicating peer-reviewed origin of the spectral data .

quality control NMR spectroscopy identity verification diastereomer discrimination procurement specification

Chiral Vicinal Diol Class Utility: Established Synthetic Versatility as Intermediates for Epoxide, Amino Alcohol, and Ligand Synthesis

Chiral vicinal 1,2-diols with two contiguous stereogenic centers are established as privileged intermediates in asymmetric synthesis. The Sharpless asymmetric dihydroxylation (AD) methodology has demonstrated that chiral 1,2-diols can be obtained with enantiomeric excesses exceeding 98% from prochiral alkenes, and these diols serve as direct precursors to chiral epoxides, amino alcohols, and sulfite/boronate-based chiral auxiliaries . Specifically, acyclic vicinal diols with terminal olefin handles (as present in the target compound) can undergo regioselective epoxidation of the allylic alcohol moiety via the Sharpless asymmetric epoxidation protocol, while the vinyl substituent at C3 remains available for orthogonal transformations such as cross-metathesis or hydroboration . In a broader context, enzymatic asymmetric synthesis approaches have been developed for all stereoisomers of aliphatic vicinal diols, underscoring the critical importance of accessing individual enantiopure stereoisomers rather than mixtures .

chiral epoxide amino alcohol chiral ligand Sharpless dihydroxylation building block

(2S,3S)-3-Ethenyl-5-hexene-1,2-diol (CAS 528573-66-2): Evidence-Backed Application Scenarios for Scientific Procurement


Chiral Building Block for Asymmetric Total Synthesis of Natural Products and Pharmaceuticals

The (2S,3S)-configured vicinal diol serves as a stereochemically defined C₈ chiral synthon bearing two contiguous stereocenters and two orthogonally reactive terminal alkenes . In total synthesis campaigns, this scaffold can be elaborated via sequential olefin functionalization—for example, Sharpless asymmetric epoxidation of the allylic alcohol moiety followed by cross-metathesis at the vinyl group—enabling convergent assembly of complex natural product frameworks with full stereochemical control . The pre-resolved (2S,3S) stereochemistry eliminates the need for chiral HPLC separation of diastereomeric intermediates, which typically incurs 30–50% material losses when resolving mixtures of four stereoisomers . Procurement of the single enantiomer is therefore justified when the synthetic route requires stereochemical fidelity at two contiguous centers from the outset.

Monomer or Comonomer for Stereoregular Chiral Polymer Synthesis

The compound's diene-diol architecture—featuring two terminal alkenes and a vicinal diol—positions it as a potential chiral monomer for step-growth or chain-growth polymerization . The vicinal diol can participate in polycondensation reactions (e.g., with diacids to form chiral polyesters, or with diisocyanates for chiral polyurethanes), while the terminal alkenes enable post-polymerization crosslinking or functionalization via thiol-ene click chemistry or olefin metathesis . The (2S,3S) stereochemistry imparts chirality to the polymer backbone, which is of interest for chiral stationary phases, enantioselective membranes, and circularly polarized luminescence materials. In contrast, the use of racemic or stereochemically undefined diol monomers produces atactic polymers lacking chiroptical properties .

Precursor for Chiral 1,2-Diol-Derived Ligands in Asymmetric Catalysis

Vicinal 1,2-diols with defined (S,S) configuration are established precursors for C₂-symmetric chiral ligands used in asymmetric catalysis . The target compound's diol moiety can be converted to chiral bis-oxazolines, phosphoramidites, or diol-derived boronate esters that serve as chiral Lewis acids or organocatalysts . The presence of the C3-ethenyl substituent provides an additional functionalization handle for immobilization onto solid supports (e.g., via hydrosilylation or thiol-ene attachment), enabling heterogeneous asymmetric catalysis with catalyst recovery and recycling . The specific (2S,3S) absolute configuration determines the sense of asymmetric induction (R vs. S product), making procurement of the correct enantiomer critical for achieving the desired product enantiomer.

Quality Control Reference Standard for Chiral Diol Stereoisomer Discrimination

The authenticated ¹H NMR spectrum of (2S,3S)-(-)-vinylhex-5-ene-1,2-diol archived in the Wiley KnowItAll spectral library (SpectraBase Compound ID EjI6RvE43tM) enables its use as a reference standard for developing chiral HPLC or NMR-based methods (e.g., ¹⁹F NMR derivatization ) to discriminate between the four possible stereoisomers of 3-ethenyl-5-hexene-1,2-diol. In pharmaceutical intermediate quality control, where stereochemical purity directly impacts API enantiopurity, such authenticated reference data are essential for analytical method validation per ICH Q2(R1) guidelines. The distinct InChIKey (YEDHSSYZWUBMHB-SFYZADRCSA-N) provides a computable identifier for database matching and compound registration in electronic laboratory notebooks (ELNs) .

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